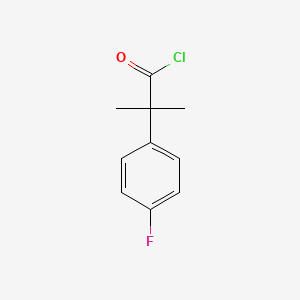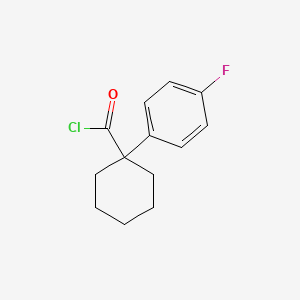
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Production of sulfoxides or sulfones.
Reduction: Generation of dihydropyrimidine compounds.
科学的研究の応用
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chloromethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyrimidine
- 5-(Trifluoromethyl)-2-chloropyrimidine
Uniqueness
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-withdrawing groups enhances the compound’s stability and potential for diverse chemical transformations.
特性
分子式 |
C6H4ClF3N2 |
|---|---|
分子量 |
196.56 g/mol |
IUPAC名 |
5-(chloromethyl)-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-12-5(4)6(8,9)10/h2-3H,1H2 |
InChIキー |
OJMZONPLXZSSAU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12839993.png)

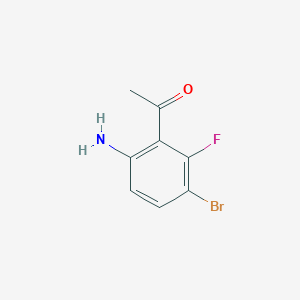

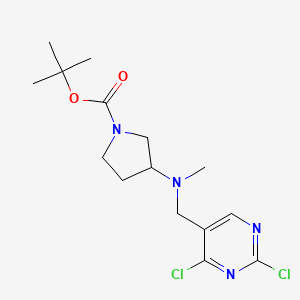
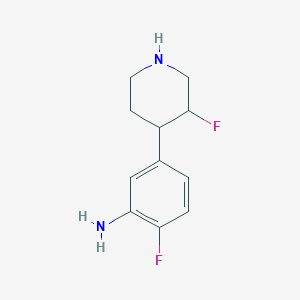
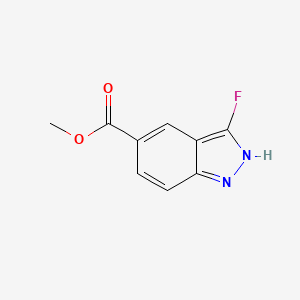

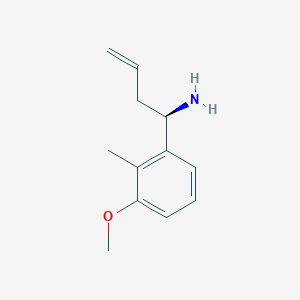
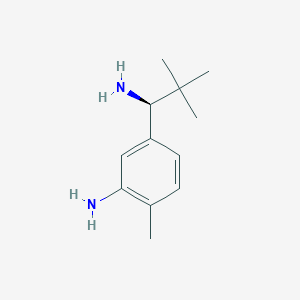
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
